3-Amino-2,6-dibromoisonicotinamide is a chemical compound with the molecular formula CHBrNO and a molecular weight of 294.93 g/mol. It is characterized by the presence of two bromine atoms at positions 2 and 6 of the isonicotinamide backbone, along with an amino group at position 3. This structure positions it as a derivative of isonicotinamide, which is a pyridine derivative known for its various biological activities.
As there's limited research on this specific compound, a definitive mechanism of action is not established. However, its structural similarity to isonicotinamide suggests potential areas for investigation. Isonicotinamide is a precursor to isoniazid, a first-line antibiotic used against tuberculosis []. Further research is needed to determine if 3-Amino-2,6-dibromoisonicotinamide possesses similar or entirely different biological activities.
These reactions are significant in synthetic organic chemistry for creating more complex molecules or modifying existing ones.
3-Amino-2,6-dibromoisonicotinamide exhibits various biological activities, primarily due to its structural similarity to other biologically active compounds. It has been investigated for its potential as an antimicrobial agent and may also exhibit anti-inflammatory properties. Research indicates that compounds with similar structures often interact with biological targets involved in cellular signaling and metabolic pathways.
The synthesis of 3-amino-2,6-dibromoisonicotinamide typically involves several steps:
Recent advancements have explored automated continuous-flow synthesis methods to enhance efficiency and yield in producing such compounds .
3-Amino-2,6-dibromoisonicotinamide has potential applications in various fields:
Interaction studies involving 3-amino-2,6-dibromoisonicotinamide focus on its binding affinities and mechanisms of action with biological targets. These studies help elucidate its potential therapeutic effects and side effects when used in biological systems. Investigations often employ techniques like molecular docking simulations and in vitro assays to assess interactions with proteins involved in disease pathways.
Several compounds share structural similarities with 3-amino-2,6-dibromoisonicotinamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Isonicotinamide | CHNO | Base structure without bromine substitutions |
4-Amino-2,6-dibromo-3-nitropyridine | CHBrNO | Contains nitro group instead of an amino group |
3-Aminopyridine | CHN | Simple amino substitution on pyridine |
The uniqueness of 3-amino-2,6-dibromoisonicotinamide lies in its specific combination of two bromine atoms and an amino group on the isonicotinamide framework. This configuration may impart distinct pharmacological properties compared to its analogs, making it a compound of interest for further research.